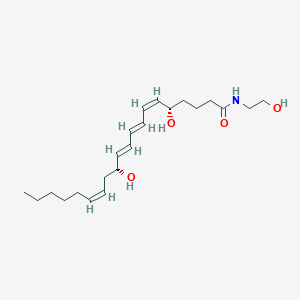

Éthanolamide de leucotriène B4

Vue d'ensemble

Description

L'éthanolamide de leucotriène B4 est un médiateur lipidique bioactif dérivé de l'acide arachidonique. Il est connu pour son rôle dans les réponses inflammatoires et a été étudié pour ses applications thérapeutiques potentielles. Ce composé agit comme un antagoniste et un agoniste partiel du récepteur 1 du leucotriène B4, qui est impliqué dans divers processus inflammatoires .

Applications De Recherche Scientifique

Leukotriene B4 Ethanolamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study lipid mediator pathways.

Biology: Investigated for its role in cell signaling and inflammatory responses.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.

Industry: Utilized in the development of anti-inflammatory drugs and research on lipid mediators.

Mécanisme D'action

Target of Action

Leukotriene B4 Ethanolamide, also known as LTB4 Ethanol Amide, primarily targets the Leukotriene B4 (LTB4) receptor 1 (BLTR1) . BLTR1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment .

Mode of Action

LTB4 Ethanolamide acts as an antagonist and a partial agonist for the LTB4 receptor 1 (BLTR1) . The binding of LTB4 to its receptors activates leukocytes and prolongs their survival . The displacement of residues M1013.36 and I2717.39 to the center of the receptor, which unlocks the ion lock of the lower part of the pocket, is a key mechanism of receptor activation .

Biochemical Pathways

LTB4 is an inflammatory lipid mediator produced from arachidonic acid, and is one of the most important leukotrienes in the onset of acute inflammatory responses . LTB4 acts as a chemoattractant for neutrophils and macrophages to vascular endothelium . The binding of LTB4 to its receptors (BLT1 and BLT2) activates leukocytes .

Pharmacokinetics

The compound’s interaction with the ltb4 receptor 1 (bltr1) suggests that it may have a significant impact on bioavailability .

Result of Action

The binding of LTB4 Ethanolamide to the LTB4 receptor 1 (BLTR1) can ameliorate tumor progression, which is only associated with inflammation . This suggests that the compound has significant molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

Leukotriene B4 Ethanolamide is an antagonist and a partial agonist for Leukotriene B4 receptor 1 (BLTR1) . It interacts with both leukotriene B4 receptors and Vanilloid TRPV1 receptors . It has been found to ameliorate tumor progression, which is only associated with inflammation .

Cellular Effects

Leukotriene B4 Ethanolamide has been shown to induce migration of neutrophils, a type of white blood cell that plays a key role in the body’s immune response . It also stimulates the release of calcium in rat CHO cells expressing TRPV1 .

Molecular Mechanism

Leukotriene B4 Ethanolamide exerts its effects at the molecular level through binding interactions with biomolecules such as the BLTR1 receptor . It acts as a potent antagonist with about three times greater affinity for the receptor than Leukotriene B4 .

Temporal Effects in Laboratory Settings

In laboratory settings, Leukotriene B4 Ethanolamide has been shown to inhibit melanoma tumor growth in mice when administered subcutaneously once a day for 5 days .

Dosage Effects in Animal Models

In animal models, specifically C57BL/6 mice, Leukotriene B4 Ethanolamide at a dosage of 100 nM/mouse/day was able to inhibit melanoma tumor growth .

Metabolic Pathways

Leukotriene B4 Ethanolamide is involved in the metabolic pathway of arachidonic acid . It is synthesized on the nuclear envelope by the sequential action of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase from arachidonic acid .

Subcellular Localization

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'éthanolamide de leucotriène B4 implique généralement la conversion de l'acide arachidonique en leucotriène B4, suivie de la formation d'éthanolamide. Le processus comprend :

Oxydation de l'acide arachidonique : Cette étape implique l'utilisation d'enzymes comme la 5-lipoxygénase pour convertir l'acide arachidonique en leucotriène A4.

Hydrolyse et réduction : Le leucotriène A4 est ensuite hydrolysé en leucotriène B4, qui est ensuite réduit.

Formation d'éthanolamide : La dernière étape implique la réaction du leucotriène B4 avec l'éthanolamine dans des conditions spécifiques pour former l'éthanolamide de leucotriène B4.

Méthodes de production industrielle : La production industrielle de l'éthanolamide de leucotriène B4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées comme la chromatographie pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : L'éthanolamide de leucotriène B4 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent se produire à des sites spécifiques de la molécule.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Solvants : Éthanol, diméthylsulfoxyde (DMSO).

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de l'éthanolamide de leucotriène B4 .

4. Applications de la recherche scientifique

L'éthanolamide de leucotriène B4 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les voies des médiateurs lipidiques.

Biologie : Investigué pour son rôle dans la signalisation cellulaire et les réponses inflammatoires.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires et du cancer.

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et la recherche sur les médiateurs lipidiques.

5. Mécanisme d'action

L'éthanolamide de leucotriène B4 exerce ses effets en se liant au récepteur 1 du leucotriène B4. Cette liaison active diverses voies de signalisation, notamment la voie des protéines kinases activées par les mitogènes (MAPK) et la voie de la phosphatidylinositol 3-kinase/protéine kinase B (PI3K/Akt). Ces voies jouent un rôle crucial dans les réponses inflammatoires et la survie cellulaire .

Composés similaires :

Leucotriène B4 : Un composé étroitement lié présentant des propriétés inflammatoires similaires.

Leucotriène C4 : Un autre leucotriène impliqué dans les réponses inflammatoires.

Leucotriène D4 : Connu pour son rôle dans l'asthme et les réactions allergiques.

Unicité : L'éthanolamide de leucotriène B4 est unique en raison de son double rôle d'antagoniste et d'agoniste partiel du récepteur 1 du leucotriène B4. Cette double fonctionnalité lui permet de moduler les réponses inflammatoires plus efficacement que les autres leucotriènes .

Comparaison Avec Des Composés Similaires

Leukotriene B4: A closely related compound with similar inflammatory properties.

Leukotriene C4: Another leukotriene involved in inflammatory responses.

Leukotriene D4: Known for its role in asthma and allergic reactions.

Uniqueness: Leukotriene B4 Ethanolamide is unique due to its dual role as an antagonist and partial agonist for Leukotriene B4 receptor 1. This dual functionality allows it to modulate inflammatory responses more effectively compared to other leukotrienes .

Propriétés

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N-(2-hydroxyethyl)icosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLVVNIINUTUIU-XLFGVTECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

877459-63-7 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N-(2-hydroxyethyl)-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877459-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)